molecular formula C16H14BrN3O3S2 B2512368 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923141-21-3

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2512368
CAS No.: 923141-21-3
M. Wt: 440.33
InChI Key: CXMPTBIIZWOCEZ-UHFFFAOYSA-N
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Description

  • React the brominated benzothiazole with dimethylsulfamoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom and the dimethylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Benzothiazole Core

    • React 2-aminothiophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole.
    • Cyclize the intermediate with an appropriate electrophile to obtain the benzothiazole core.
  • Step 2: Bromination

    • Introduce the bromine atom using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction Reactions

    • The benzothiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

  • Substitution reactions yield various substituted benzamides.
  • Oxidation and reduction reactions produce oxidized or reduced derivatives of the benzothiazole ring.

Scientific Research Applications

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

  • Medicinal Chemistry

    • Investigated for its potential as a therapeutic agent due to its unique structural features.
    • Studied for its activity against certain types of cancer cells and microbial pathogens.
  • Materials Science

    • Used in the development of advanced materials with specific electronic or optical properties.
    • Incorporated into polymers and coatings to enhance their performance.
  • Biological Research

    • Employed as a probe to study biological pathways and molecular interactions.
    • Utilized in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,6-dimethylphenyl)benzamide
  • 2-bromo-N,N-dimethylbenzamide
  • 2-bromobenzamide

Uniqueness

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to the presence of the benzothiazole ring and the dimethylsulfamoyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMPTBIIZWOCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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